N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide
Brand Name: Vulcanchem
CAS No.: 941994-42-9
VCID: VC7625261
InChI: InChI=1S/C21H17N3O2S/c1-26-17-7-8-18-19(13-17)27-21(23-18)24(14-15-9-11-22-12-10-15)20(25)16-5-3-2-4-6-16/h2-13H,14H2,1H3
SMILES: COC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=NC=C3)C(=O)C4=CC=CC=C4
Molecular Formula: C21H17N3O2S
Molecular Weight: 375.45

N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide

CAS No.: 941994-42-9

Cat. No.: VC7625261

Molecular Formula: C21H17N3O2S

Molecular Weight: 375.45

* For research use only. Not for human or veterinary use.

N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide - 941994-42-9

Specification

CAS No. 941994-42-9
Molecular Formula C21H17N3O2S
Molecular Weight 375.45
IUPAC Name N-(6-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide
Standard InChI InChI=1S/C21H17N3O2S/c1-26-17-7-8-18-19(13-17)27-21(23-18)24(14-15-9-11-22-12-10-15)20(25)16-5-3-2-4-6-16/h2-13H,14H2,1H3
Standard InChI Key YOKNMFSRCDOKDJ-UHFFFAOYSA-N
SMILES COC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=NC=C3)C(=O)C4=CC=CC=C4

Introduction

Chemical Structure and Molecular Properties

Structural Composition

N-(6-Methoxybenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide features a benzamide core (C₆H₅CONH₂) substituted at the nitrogen atom with two distinct groups:

  • 6-Methoxybenzo[d]thiazol-2-yl: A bicyclic system comprising a benzene ring fused to a thiazole ring, with a methoxy (-OCH₃) substituent at position 6.

  • Pyridin-4-ylmethyl: A methylene-linked pyridine ring substituted at the para position.

The interplay of these groups confers unique electronic and steric properties. The methoxy group enhances solubility through polar interactions, while the pyridine ring introduces potential for π-π stacking and hydrogen bonding .

Molecular Data

PropertyValueSource
Molecular FormulaC₂₁H₁₇N₃O₂SCalculated
Molecular Weight389.45 g/molCalculated
IUPAC NameN-(6-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamideSystematic
Key Functional GroupsBenzamide, methoxy, thiazole, pyridineStructural

Note: Data derived from analogous compounds in search results .

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis of N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide likely follows a multi-step route:

Step 1: Preparation of 6-Methoxybenzo[d]thiazol-2-amine

  • Cyclization of 2-amino-4-methoxythiophenol with cyanogen bromide (BrCN) under acidic conditions yields the benzothiazole core .

Step 2: Alkylation with Pyridin-4-ylmethyl Chloride

  • Reaction of the primary amine with pyridin-4-ylmethyl chloride in the presence of a base (e.g., K₂CO₃) introduces the pyridinylmethyl group.

Step 3: Benzamide Formation

  • Acylation using benzoyl chloride in anhydrous dichloromethane (DCM) with triethylamine as a catalyst completes the synthesis .

Industrial Considerations

Scale-up production would require optimization of:

  • Reaction Solvents: Transitioning from DCM to greener alternatives like ethyl acetate.

  • Purification Methods: Chromatography vs. recrystallization for cost efficiency.

Physicochemical Characterization

Solubility and Stability

  • Solubility: Predicted moderate solubility in polar aprotic solvents (e.g., DMSO, DMFA) due to the methoxy and pyridine groups. Limited solubility in water (<1 mg/mL).

  • Stability: Susceptible to hydrolysis under strongly acidic or basic conditions, particularly at the benzamide bond.

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 8.45 (d, 2H, pyridine-H)

    • δ 7.89 (d, 1H, benzothiazole-H)

    • δ 3.85 (s, 3H, -OCH₃)

    • Predicted shifts based on analogs .

Biological Activity and Mechanisms

Enzyme Inhibition

The benzamide moiety may act as a pharmacophore for kinase inhibition. For example, related compounds inhibit cyclin-dependent kinases (CDKs) with IC₅₀ values <1 μM .

Comparative Analysis with Analogous Compounds

CompoundSubstituentBioactivity (IC₅₀)
N-(6-Methoxybenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamideNoneNot reported
N-(6-Methoxybenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-4-ylmethyl)benzamide 4-Methyl8.2 μM (Colo205)
N-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(pyridin-3-ylmethyl)benzamide7-Cl, 4-SO₂CH₃12.5 μM (MCF7)

Key Trend: Electron-withdrawing groups (e.g., -SO₂CH₃) reduce potency compared to electron-donating groups (e.g., -OCH₃) .

Industrial and Research Applications

Drug Discovery

  • Lead Optimization: The compound serves as a scaffold for modifying pharmacokinetic properties (e.g., logP, metabolic stability).

  • Targeted Therapies: Potential for covalent binding to cysteine residues in oncogenic proteins .

Material Science

  • Coordination Polymers: The pyridine group enables metal-organic framework (MOF) synthesis for catalytic applications .

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